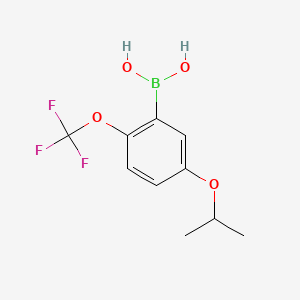
(5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid: is a boronic acid derivative known for its unique chemical properties and potential applications in various fields. This compound features a trifluoromethoxy group, which imparts distinct reactivity and stability characteristics, making it valuable in synthetic chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with a trifluoromethoxy-containing reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form various boronic esters or alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles, to form new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Alkylated or acylated boronic acid derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, (5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its unique reactivity makes it valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound’s boronic acid moiety allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and probes for studying biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form reversible covalent bonds with biological targets makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or alter the function of proteins by modifying their active sites. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to effectively target specific molecular pathways.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Trifluoromethoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: Compared to phenylboronic acid, (5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid has enhanced reactivity due to the presence of the trifluoromethoxy group. This makes it more suitable for specific synthetic applications. Compared to 4-trifluoromethoxyphenylboronic acid, the additional propan-2-yloxy group provides further functionalization options, increasing its versatility in chemical synthesis. The compound’s unique combination of functional groups distinguishes it from other boronic acids, offering distinct advantages in various applications.
Properties
IUPAC Name |
[5-propan-2-yloxy-2-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-7-3-4-9(18-10(12,13)14)8(5-7)11(15)16/h3-6,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFUNDYHKUUNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(C)C)OC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

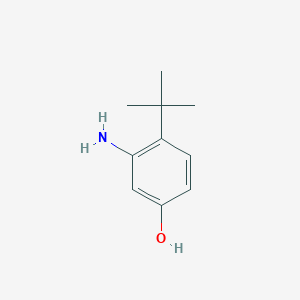
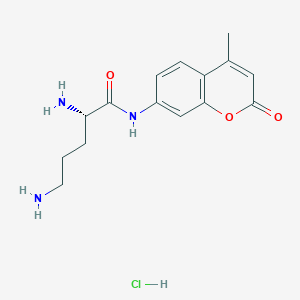
![1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B8120751.png)
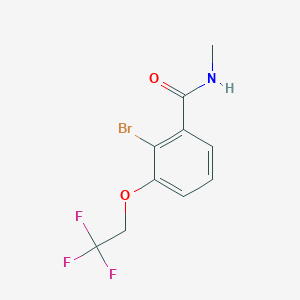
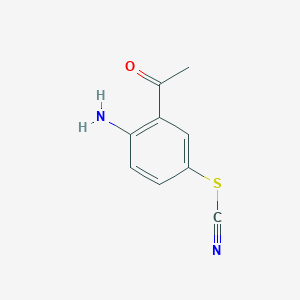
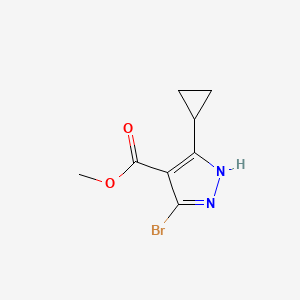
![[6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B8120787.png)
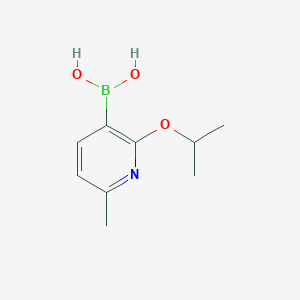
![[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid](/img/structure/B8120799.png)
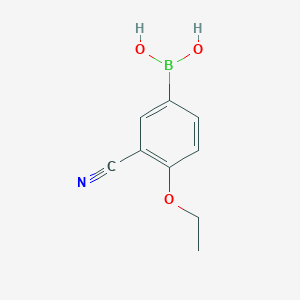
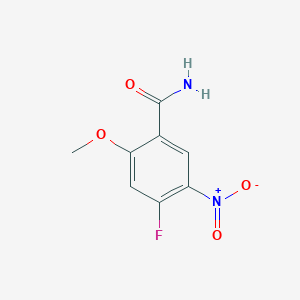
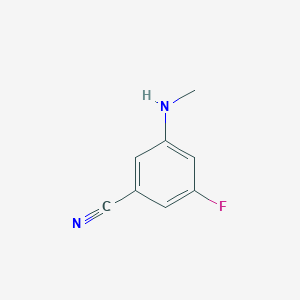
![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7](/img/structure/B8120823.png)
